molecular formula C22H28N2O6 B1662953 MMP-Inhibitor V CAS No. 223472-31-9

MMP-Inhibitor V

Katalognummer: B1662953
CAS-Nummer: 223472-31-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HDWWQELUBWGQGA-WMZOPIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ONO-4817 ist eine synthetische Verbindung, die für ihre Rolle als Matrixmetalloproteinase-Inhibitor bekannt ist. Matrixmetalloproteinasen sind Enzyme, die eine entscheidende Rolle beim Abbau von extrazellulären Matrixkomponenten spielen, einem Schlüsselprozess bei verschiedenen physiologischen und pathologischen Zuständen, einschließlich Gewebsumbau, Entzündungen und Krebsmetastasen . ONO-4817 wurde auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen Matrixmetalloproteinasen eine Rolle spielen, wie z. B. Arthritis, Atherosklerose und Krebs .

Herstellungsmethoden

ONO-4817, chemisch bekannt als [(2S, 4S)-N-Hydroxy-5-Ethoxymethyloxy-2-methyl-4-(4-Phenoxybenzoyl)aminopentanamid], wird in einem mehrstufigen Prozess synthetisiert. Die Syntheseroute umfasst die folgenden Schlüsselschritte:

Industrielle Produktionsmethoden für ONO-4817 beinhalten die Optimierung dieser Syntheserouten, um Skalierbarkeit, Kosteneffizienz und Einhaltung der regulatorischen Standards zu gewährleisten. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

MMP Inhibitor V is a broad-spectrum inhibitor that primarily targets several Matrix Metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13 . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play crucial roles in various biological processes such as cell transformation, carcinogenesis, embryonic development, angiogenesis, cell repair, and tissue remodeling .

Mode of Action

MMP Inhibitor V mimics the peptide structure of natural MMP substrates and binds to these proteases . This binding prevents the degradation of the basement membrane by these proteases . The inhibitor’s action prevents the migration of endothelial cells needed to form new blood vessels . Selective MMP inhibition by small molecules like MMP Inhibitor V utilizes unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

MMPs are involved in the degradation of almost every component of the ECM . This degradation is crucial for various biological processes, including embryonic development and angiogenesis . When the expression of MMPs is altered, it can lead to the abnormal degradation of the ECM, which is the initial cause of the development of chronic degenerative diseases and vascular complications generated by diabetes . MMPs also have an association with neurodegeneration and cancer progression .

Pharmacokinetics

The most recent generation of MMP inhibitors, including MMP Inhibitor V, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles . .

Result of Action

The inhibition of MMPs by MMP Inhibitor V can modulate a number of cellular activities. It has been linked to a wide variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .

Action Environment

The action of MMP Inhibitor V can be influenced by various environmental factors. It’s important to note that the effectiveness of MMP inhibitors can be influenced by the specific biological context, including the presence of other molecules and the specific characteristics of the disease state .

Biochemische Analyse

Biochemical Properties

MMP Inhibitor V interacts with various enzymes and proteins, primarily those in the MMP family . It acts as a broad-spectrum inhibitor against MMP-2, -3, -8, -9, -12, -13, but not MMP-1 or MMP-7 . The inhibitor binds to the active sites of these enzymes, preventing them from degrading ECM components . This interaction is facilitated by the inhibitor’s hydroxamate group, which binds to the zinc atom in the active site of the MMP enzyme .

Cellular Effects

MMP Inhibitor V has significant effects on various types of cells and cellular processes. By inhibiting MMP activity, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by preventing the degradation of ECM components, MMP Inhibitor V can modulate cell-cell and cell-ECM interactions, influencing cell differentiation, migration, proliferation, and survival .

Molecular Mechanism

The mechanism of action of MMP Inhibitor V involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the active sites of MMPs, preventing them from degrading ECM components . This binding interaction is facilitated by the inhibitor’s hydroxamate group, which chelates the zinc ion in the active site of the MMP enzyme .

Temporal Effects in Laboratory Settings

The effects of MMP Inhibitor V can change over time in laboratory settings. For instance, MMP inhibitors can attenuate left ventricular enlargement in pacing-induced models of congestive heart failure .

Dosage Effects in Animal Models

The effects of MMP Inhibitor V can vary with different dosages in animal models. For instance, in a collagen-induced arthritis model, an MMP-13 inhibitor resulted in a significant and dose-dependent decrease in clinical symptoms and cartilage erosion . No toxic or adverse effects were seen at the dosages tested .

Metabolic Pathways

MMP Inhibitor V is involved in the metabolic pathways that regulate ECM turnover and tissue remodeling . It interacts with enzymes such as MMPs and cofactors like zinc ions . By inhibiting MMP activity, MMP Inhibitor V can affect metabolic flux and metabolite levels, particularly those related to ECM components .

Transport and Distribution

Mmps, the primary targets of MMP Inhibitor V, are associated with the cell surface or bound to the ECM, which prevents them from diffusing away and keeps the MMP under control of the cell .

Subcellular Localization

The subcellular localization of MMP Inhibitor V is not well-studied. Mmps, the primary targets of MMP Inhibitor V, have been found in various subcellular locations. For instance, MT1-MMP, a member of the MMP family, localizes to the cell surface, cytoplasm, caveolae, Golgi, cytoskeleton, centrosome, and nucleus . The localization of MMP Inhibitor V is likely influenced by the localization of its target MMPs.

Vorbereitungsmethoden

ONO-4817, chemically known as [(2S, 4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide], is synthesized through a multi-step process. The synthetic route involves the following key steps:

Industrial production methods for ONO-4817 involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

ONO-4817 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei es sich hauptsächlich um seine Wechselwirkung mit Matrixmetalloproteinasen handelt. Die wichtigsten Reaktionen umfassen:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und pH-Bedingungen, um die Reaktionswirksamkeit und -ausbeute zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel die gehemmten Formen von Matrixmetalloproteinasen, die weniger aktiv oder inaktiv sind.

Vergleich Mit ähnlichen Verbindungen

ONO-4817 ist einzigartig in seiner selektiven Hemmung bestimmter Matrixmetalloproteinasen. Zu ähnlichen Verbindungen gehören:

ONO-4817 zeichnet sich durch seine orale Bioverfügbarkeit und sein selektives Hemmungsprofil aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmp inhibitor V
Reactant of Route 2
Mmp inhibitor V
Reactant of Route 3
Mmp inhibitor V
Reactant of Route 4
Reactant of Route 4
Mmp inhibitor V
Reactant of Route 5
Reactant of Route 5
Mmp inhibitor V
Reactant of Route 6
Mmp inhibitor V

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.